molecular formula C7H6OS B2366152 3-Sulfanylbenzaldehyde CAS No. 129747-73-5

3-Sulfanylbenzaldehyde

Cat. No.: B2366152
CAS No.: 129747-73-5
M. Wt: 138.18
InChI Key: KWXVVLHKADHVRM-UHFFFAOYSA-N
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Description

Mechanism of Action

Mode of Action

It is known that benzaldehyde, a structural analog, can interact with cellular antioxidants . It’s possible that 3-Sulfanylbenzaldehyde may have similar interactions, but this requires further investigation.

Biochemical Pathways

Given the complexity of metabolic pathways in biological systems , it’s likely that this compound could influence multiple pathways. More research is needed to elucidate these effects.

Pharmacokinetics

It’s known that benzaldehyde can influence the passive diffusion of certain drugs . This suggests that this compound might have similar effects on drug bioavailability, but more research is needed to confirm this.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Sulfanylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzaldehyde with thiourea, followed by reduction. The reaction conditions typically include:

    Step 1: Nitration of benzaldehyde to form 3-nitrobenzaldehyde.

    Step 2: Reaction of 3-nitrobenzaldehyde with thiourea in the presence of a base to form 3-thioureidobenzaldehyde.

    Step 3: Reduction of 3-thioureidobenzaldehyde to this compound using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Sulfanylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfonic acid or disulfide.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products

    Oxidation: 3-Sulfanylbenzenesulfonic acid or 3,3’-dithiobisbenzaldehyde.

    Reduction: 3-Sulfanylbenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

3-Sulfanylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It can be used in the study of thiol-containing enzymes and proteins.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: Lacks the thiol group, making it less reactive in certain contexts.

    4-Sulfanylbenzaldehyde: The thiol group is in the para position, which can affect its reactivity and interactions.

    2-Sulfanylbenzaldehyde: The thiol group is in the ortho position, leading to different steric and electronic effects.

Uniqueness

3-Sulfanylbenzaldehyde is unique due to the position of the thiol group, which influences its chemical behavior and potential applications. The meta position allows for specific interactions and reactivity patterns that are distinct from its ortho and para counterparts.

Properties

IUPAC Name

3-sulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6OS/c8-5-6-2-1-3-7(9)4-6/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXVVLHKADHVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129747-73-5
Record name 3-sulfanylbenzaldehyde
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